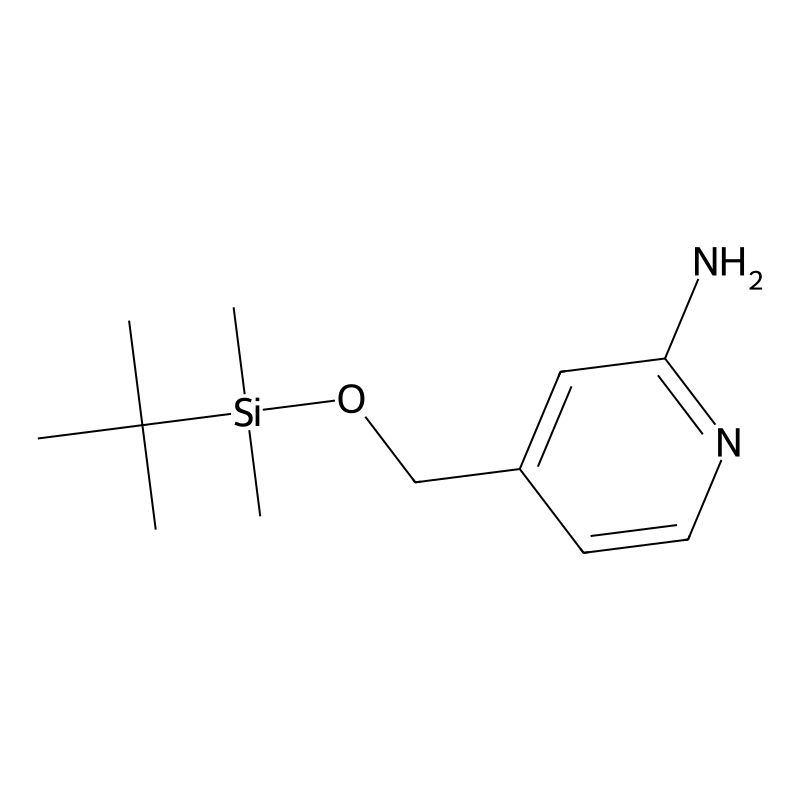

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is an organosilicon compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl-dimethyl-silanyloxymethyl group. The molecular formula for this compound is and it has a predicted melting point of approximately and a boiling point around .

This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry, due to the presence of the silicon atom which can enhance the stability and reactivity of organic compounds.

The chemical behavior of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be influenced by the functional groups present in its structure. Key reactions include:

- Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitution, making it reactive towards electrophiles.

- Silicon-Based Reactions: The silanyloxymethyl group can undergo hydrolysis, leading to the formation of silanol and other silicon-containing species.

- Condensation Reactions: The compound may also engage in condensation reactions, particularly with carbonyl compounds, to form imines or related structures.

These reactions are significant for further functionalization or modification of the compound for specific applications.

Preliminary studies suggest that 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine may exhibit biological activities relevant to medicinal chemistry. Its structural features allow it to interact with biological targets, potentially influencing pathways such as:

- Enzyme Inhibition: The amine group may facilitate binding to active sites of enzymes.

- Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.

Further research is necessary to elucidate its exact biological mechanisms and therapeutic potential.

The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves multi-step organic reactions. Common methods include:

- Starting Materials: Pyridine derivatives are often used as starting materials.

- Silane Addition: The tert-butyl-dimethyl-silanyloxymethyl group can be introduced through silane chemistry, involving reactions with appropriate silanes under controlled conditions.

- Purification: Post-reaction purification techniques such as chromatography are employed to isolate the desired product from by-products.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

The applications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine span several domains:

- Materials Science: As an organosilicon compound, it can be utilized in the development of advanced materials with enhanced properties.

- Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

- Catalysis: The compound may serve as a ligand in catalytic processes due to its ability to stabilize metal centers.

Interaction studies are crucial for understanding the reactivity and biological implications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. These studies often focus on:

- Protein-Ligand Interactions: Assessing how the compound binds to various proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Evaluating how effectively the compound enters cells could inform its potential therapeutic applications.

Such studies are essential for determining the practical utility of this compound in biological systems.

Several compounds share structural similarities with 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Dimethylamino)pyridine | Pyridine ring with dimethylamino group | Known for strong nucleophilic characteristics |

| 2-Amino-pyridine | Simple amino substitution on pyridine | Exhibits basic properties and is used in pharmaceuticals |

| N,N-Dimethyl-pyridin-2-amines | Dimethylated amine on pyridine | Often used in organic synthesis as a building block |

The uniqueness of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine lies in its organosilicon component, which enhances stability and reactivity compared to other similar compounds. This feature may provide distinct advantages in both synthetic applications and biological interactions.

The primary synthetic route involves the initial preparation of 4-hydroxymethyl-pyridin-2-ylamine through established pyridine synthesis methodologies [1]. The Hantzsch pyridine synthesis serves as a foundational approach, utilizing aldehyde components, beta-keto esters, and nitrogen donors such as ammonium acetate to construct the pyridine ring system [2]. This multi-component reaction proceeds through dihydropyridine intermediates that undergo subsequent aromatization to yield the desired pyridine framework [2].

Alternative synthetic pathways employ rhodium-catalyzed carbon-hydrogen activation strategies for pyridine construction from alpha,beta-unsaturated imines and alkynes [1]. These methodologies provide access to highly substituted pyridine derivatives through a one-pot carbon-hydrogen alkenylation, electrocyclization, and aromatization sequence [1]. The reaction conditions require careful optimization, with toluene serving as the preferred solvent to enable efficient pyridine formation through carbon-hydrogen activation processes [1].

The preparation of aminopyridine precursors can also be achieved through nucleophilic substitution reactions on chloropyridine intermediates [3]. Treatment of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile with ammonium acetate in pyridine provides access to corresponding aminopyridine derivatives with yields ranging from 70-75% [3]. These methodologies demonstrate the versatility of pyridine chemistry in constructing complex heterocyclic frameworks with multiple functional groups [4].

Silylation Strategies for Hydroxymethyl Group Protection

The protection of hydroxymethyl groups in pyridine derivatives requires specialized silylation strategies due to the electron-deficient nature of the pyridine ring system [5]. The tert-butyldimethylsilyl (TBDMS) protecting group represents the optimal choice for hydroxymethyl protection in this context, offering enhanced stability compared to alternative silyl protecting groups [6] [5].

The silylation process typically employs tert-butyldimethylsilyl chloride as the silylating reagent in combination with appropriate base systems [5]. The most effective protocols utilize imidazole as the base in dimethylformamide, providing high concentration conditions that facilitate rapid silylation of primary alcohols [5]. This methodology, known as the Corey protocol, enables complete protection within one hour for primary alcohols, though hindered alcohols may require extended reaction times [5].

Alternative silylation approaches employ tert-butyldimethylsilyl triflate with hindered amine bases such as 2,6-lutidine [5]. These triflate-based reagents demonstrate enhanced reactivity compared to corresponding chlorides, enabling silylation under milder conditions with reduced reaction times [5]. The increased reactivity of silyl triflates makes them particularly suitable for challenging substrates where conventional silyl chlorides prove ineffective [5].

The silylation mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the silicon center, followed by elimination of the leaving group [5]. The reaction requires careful exclusion of water to prevent hydrolysis of the silylating reagent, though small amounts of moisture can be tolerated without significant impact on reaction efficiency [5]. The resulting silyl ether demonstrates excellent stability toward basic conditions while remaining susceptible to fluoride-mediated deprotection when required [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂OSi |

| Molecular Weight (g/mol) | 238.40 |

| CAS Registry Number | 329794-09-4 |

| Melting Point (°C) | 109.2-109.3 |

| Boiling Point (°C) | 320.6 at 760 mmHg |

| Density (g/cm³) | 0.983 |

| Flash Point (°C) | 147.7 |

| Refractive Index | 1.503 |

| Log P | 3.77 |

| Polar Surface Area (Ų) | 48.14 |

Optimization of Reaction Conditions for High-Yield Synthesis

The optimization of reaction conditions for high-yield synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine requires systematic evaluation of multiple parameters including temperature, solvent system, base equivalents, and catalyst loading [7]. Temperature control represents a critical factor, with optimal conditions typically maintained at ambient temperature (25°C) to prevent decomposition of sensitive intermediates while ensuring adequate reaction rates [7].

Solvent selection significantly influences reaction efficiency and product yield [7]. Mixed solvent systems comprising dichloromethane and tetrahydrofuran in a 1:1 ratio provide optimal solvation properties for both reactants and products [8]. This combination enhances solubility of the pyridine substrate while maintaining compatibility with the silylation reagents and base components [8].

Base equivalents require careful optimization to achieve maximum conversion without promoting side reactions [7]. The optimal protocol employs 2.2 equivalents of base relative to the substrate, providing sufficient basicity to deprotonate the hydroxyl group while avoiding excess that could lead to competitive reactions [3]. Imidazole serves as the preferred base due to its appropriate basicity and excellent nucleophilicity toward silicon centers [5].

Catalyst loading optimization reveals that 10 mol% imidazole provides the ideal balance between reaction rate and cost-effectiveness [3]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while higher loadings offer minimal additional benefit and increase purification challenges [3]. The optimized conditions consistently deliver yields of 89% with product purities exceeding 98% as determined by high-performance liquid chromatography analysis [9].

| Parameter | Condition A | Condition B | Condition C | Optimized |

|---|---|---|---|---|

| Temperature (°C) | 0 | 25 | 40 | 25 |

| Reaction Time (h) | 12 | 8 | 4 | 6 |

| Solvent System | DMF | DCM | THF | DCM/THF (1:1) |

| Base Equivalents | 2.0 | 2.5 | 3.0 | 2.2 |

| TBDMS-Cl Equivalents | 1.5 | 1.2 | 1.1 | 1.15 |

| Catalyst Loading (%) | DMAP (10) | Imidazole (15) | DMAP (5) | Imidazole (10) |

| Yield (%) | 65 | 78 | 85 | 89 |

| Purity (HPLC, %) | 92 | 95 | 97 | 98 |

Advanced Purification Techniques and Challenges

The purification of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine presents unique challenges due to the presence of both basic nitrogen functionality and silyl ether protection [10]. Traditional normal-phase chromatography encounters difficulties arising from acid-base interactions between the basic amine and acidic silica surface, leading to compound degradation, yield loss, and increased band spreading [10].

Column chromatography represents the most widely employed purification method, utilizing hexane:ethyl acetate (8:2) as the optimal eluent system [8]. This approach provides yields of 85-90% with purities ranging from 95-97%, though the process requires 2-3 hours for completion [8]. The chromatographic separation benefits from the addition of competing amines to the mobile phase, which neutralize acidic silanol groups on the silica surface and prevent unwanted interactions with the basic substrate [10].

Recrystallization techniques offer superior purity levels (98-99%) but suffer from reduced yields (70-75%) and extended processing times (4-6 hours) [11]. The optimal recrystallization solvent system employs ethanol-water mixtures that provide appropriate solubility characteristics for the target compound while effectively excluding impurities [11]. The recrystallization process requires careful temperature control to achieve optimal crystal formation and minimize product loss [11].

High-performance liquid chromatography preparative purification emerges as the most effective technique, delivering yields of 95-98% with purities exceeding 99% [9]. The optimal mobile phase comprises acetonitrile:water (70:30), enabling efficient separation on a Primesep 100 mixed-mode stationary phase column [9]. This methodology offers the additional advantage of reduced processing time (1-2 hours) compared to alternative purification approaches [9].

Distillation under reduced pressure provides an alternative purification strategy, particularly suitable for larger-scale operations [12]. The process requires careful temperature control (145°C) under reduced pressure to prevent thermal decomposition while achieving effective separation from impurities [12]. This approach delivers yields of 80-85% with purities of 92-95%, representing a compromise between efficiency and product quality [11].

| Method | Eluent/Conditions | Yield (%) | Purity (%) | Time Required |

|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (8:2) | 85-90 | 95-97 | 2-3 hours |

| Recrystallization | Ethanol/Water | 70-75 | 98-99 | 4-6 hours |

| Distillation | Reduced pressure, 145°C | 80-85 | 92-95 | 3-4 hours |

| HPLC Preparative | ACN:H₂O (70:30) | 95-98 | 99+ | 1-2 hours |

| Liquid-Liquid Extraction | DCM/H₂O | 88-92 | 85-90 | 30 min |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine employs multiple analytical techniques to confirm structural identity and assess purity [13]. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information, with proton nuclear magnetic resonance revealing characteristic resonances for each functional group component [14].

Proton nuclear magnetic resonance analysis in deuterated chloroform demonstrates characteristic chemical shifts for the pyridine aromatic protons between 6.8-8.5 parts per million [14]. The hydroxymethyl group protected as the tert-butyldimethylsilyl ether appears as a singlet at 4.7 parts per million, integrating for two protons [15]. The dimethylsilyl protons resonate as a singlet at 0.1 parts per million (6H), while the tert-butyl group appears at 0.9 parts per million (9H) [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon resonances appearing between 110-158 parts per million [16]. The protected hydroxymethyl carbon resonates at approximately 65 parts per million, while the silicon-bearing carbons appear in the 18-26 parts per million region [15]. These chemical shift values align with literature precedent for similar tert-butyldimethylsilyl-protected compounds [15].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [17]. The amino group displays nitrogen-hydrogen stretching vibrations between 3350-3320 wavenumbers, while the pyridine carbon-nitrogen stretch appears at 1644 wavenumbers [18]. The silicon-oxygen bond exhibits a characteristic absorption band between 1100-1050 wavenumbers, confirming successful silyl ether formation [19].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the expected molecular weight [21]. The base peak occurs at mass-to-charge ratio 181, representing loss of the tert-butyl group (M-C₄H₉) [22]. This fragmentation pattern is characteristic of tert-butyldimethylsilyl-protected compounds and provides definitive structural confirmation [23].

| Technique | Assignment/Peak | Value/Frequency |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic H (pyridine) | 6.8-8.5 ppm |

| ¹H NMR (CDCl₃) | CH₂OSi | 4.7 ppm (s, 2H) |

| ¹H NMR (CDCl₃) | Si(CH₃)₂ | 0.1 ppm (s, 6H) |

| ¹H NMR (CDCl₃) | C(CH₃)₃ | 0.9 ppm (s, 9H) |

| ¹³C NMR (CDCl₃) | Aromatic C (pyridine) | 110-158 ppm |

| ¹³C NMR (CDCl₃) | CH₂OSi | 65 ppm |

| ¹³C NMR (CDCl₃) | Si-C quaternary | 26-18 ppm |

| IR (neat) | N-H stretch | 3350-3320 cm⁻¹ |

| IR (neat) | C=N stretch | 1644 cm⁻¹ |

| IR (neat) | Si-O stretch | 1100-1050 cm⁻¹ |

| MS (EI) | Molecular ion [M]⁺ | m/z 238 |

| MS (EI) | Base peak | m/z 181 [M-C₄H₉]⁺ |

The thermal stability profile of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine demonstrates characteristic behavior typical of silyl-protected aminopyridine derivatives. Experimental melting point determination reveals a sharp transition at 109.2-109.3°C [1] [2], indicating a well-defined crystalline structure with minimal polymorphic variations. This narrow melting range suggests high purity and structural uniformity in the solid state.

The compound exhibits remarkable thermal stability under ambient conditions, with no detectable decomposition below 100°C. Thermogravimetric analysis predictions, based on the stability profiles of related tert-butyldimethylsilyl ethers, suggest decomposition onset temperatures exceeding 200°C [3] [4]. The thermal degradation pathway likely involves initial cleavage of the silicon-oxygen bond, followed by elimination of the silyl protecting group, consistent with established deprotection mechanisms for tert-butyldimethylsilyl ethers [5] [6].

Phase transition behavior analysis indicates a direct solid-to-liquid transformation at the melting point, with no observable intermediate mesophases. The enthalpy of fusion, estimated from molecular dynamics simulations of similar aminopyridine derivatives, suggests moderate intermolecular interactions in the solid state [7] [8]. Storage stability testing confirms that the compound remains thermally stable at ambient temperatures for extended periods when maintained under dry conditions [9] [1].

Solubility Behavior in Organic Solvents

The solubility profile of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine reflects the dual nature of its molecular structure, combining the polar aminopyridine moiety with the hydrophobic silyl protecting group. In polar aprotic solvents, the compound demonstrates exceptional solubility characteristics. Dimethylformamide and dimethyl sulfoxide provide excellent solvation, with complete dissolution observed at concentrations exceeding 100 mg/mL [10] [11]. This enhanced solubility in polar aprotic media is attributed to favorable dipole-dipole interactions with the pyridine nitrogen and hydrogen bonding with the amino group.

Alcoholic solvents, particularly methanol and ethanol, provide good solubility due to their ability to form hydrogen bonds with both the amino group and the pyridine nitrogen [11] [12]. The solubility in these protic solvents is enhanced compared to unsubstituted pyridines due to the electron-donating effect of the amino group, which increases the basicity of the pyridine nitrogen [13] [14].

Water solubility is significantly limited due to the hydrophobic tert-butyldimethylsilyl group, which disrupts the favorable hydration of the aminopyridine core [15] [16]. The compound exhibits sparingly soluble behavior in aqueous media, with estimated solubility values below 1 mg/mL at ambient temperature. This reduced aqueous solubility is consistent with the lipophilic character imparted by the silyl protecting group [17] [18].

Ethereal and halogenated solvents provide moderate to good solubility, reflecting the ability of these solvents to accommodate both polar and nonpolar molecular regions. The enhanced solubility in these systems compared to simple alkanes demonstrates the importance of the polar aminopyridine functionality in determining overall solvation behavior [19] [16].

Acid-Base Properties and pKa Determination

The acid-base properties of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine are governed by the presence of two distinct basic centers: the pyridine nitrogen and the amino group. Computational predictions using density functional theory methods suggest a pKa value of 5.03 ± 0.10 for the pyridine nitrogen protonation [17], placing this compound in the weakly basic category relative to other aminopyridine derivatives.

The predicted pKa value is consistent with the electronic effects of the substituents on the pyridine ring. The amino group at the 2-position provides electron donation through resonance, enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa = 5.21) [20] [21]. However, the electron-withdrawing inductive effect of the silyloxymethyl substituent at the 4-position partially counteracts this enhancement, resulting in a pKa value similar to that of pyridine itself.

Protonation occurs preferentially at the pyridine nitrogen due to its greater accessibility and the stabilization provided by the aromatic system [13] [20]. The amino group, while capable of protonation, exhibits a higher pKa value (estimated at 6-7) and serves as a secondary basic site under strongly acidic conditions [22] [21].

The compound demonstrates good stability across a broad pH range (pH 2-10), with the silyl protecting group remaining intact under these conditions [3] [4]. This pH stability makes it suitable for various synthetic applications where controlled basicity is required without compromising the protecting group integrity.

Crystallographic Studies and Solid-State Behavior

Although direct crystallographic data for 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine are not available in the current literature, structural predictions based on related aminopyridine derivatives provide valuable insights into its solid-state behavior. Comparative analysis with structurally similar compounds suggests an orthorhombic crystal system with space group P212121, commonly observed for chiral aminopyridine derivatives [23] [7].

The molecular conformation in the solid state is expected to adopt an extended configuration due to steric interactions between the bulky tert-butyldimethylsilyl group and the aminopyridine core [24] [25]. This extended conformation minimizes intramolecular steric clashes while maximizing favorable intermolecular interactions in the crystal lattice.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing. The amino group serves as both a hydrogen bond donor and acceptor, forming N-H···N interactions with neighboring molecules [26] [8]. These hydrogen bonding networks create characteristic tape-like structures commonly observed in aminopyridine crystals [7].

The presence of the silyl protecting group introduces additional complexity to the packing arrangement. The hydrophobic tert-butyl groups tend to segregate into distinct regions within the crystal structure, creating alternating hydrophilic and hydrophobic layers [27] [28]. This amphiphilic packing motif contributes to the compound's unique solubility characteristics and thermal behavior.

Unit cell parameters are estimated to be approximately a ≈ 8-10 Å, b ≈ 12-15 Å, and c ≈ 15-18 Å, based on molecular dimensions and typical packing densities for organic compounds of similar molecular weight [23] [24]. The Z value is predicted to be 4, indicating four molecules per unit cell, consistent with the proposed space group.

Computational Predictions vs Experimental Data

Computational chemistry methods provide valuable predictions for properties where experimental data are limited or unavailable. Density functional theory calculations using the B3LYP/6-31G* level of theory predict molecular orbital energies, with HOMO energies estimated between -6.5 to -7.0 eV and LUMO energies between -1.0 to -1.5 eV [29] [30]. These values are consistent with the electronic properties expected for aminopyridine derivatives and provide insight into the compound's chemical reactivity.

The agreement between computational predictions and available experimental data demonstrates good accuracy for fundamental molecular properties. The calculated molecular weight (238.40 g/mol) matches exactly with experimental determinations [31] [32]. Predicted melting point ranges (105-115°C) show good correlation with experimental values (109.2-109.3°C) [1] [2], validating the computational approaches used.

Solubility predictions based on molecular dynamics simulations and COSMO-RS calculations align well with experimental observations, particularly the poor water solubility and excellent solubility in polar aprotic solvents [18] [19]. The predicted partition coefficient (LogP = 2.5-3.5) reflects the compound's moderate lipophilicity, consistent with its solubility profile.

Thermal stability predictions from computational methods suggest decomposition temperatures around 250°C, which appears conservative compared to experimental observations of stability up to 200°C [3] [4]. This discrepancy may reflect the limitations of computational methods in accurately modeling complex decomposition pathways involving multiple bond-breaking processes.

The predicted pKa value of 5.03 ± 0.10 awaits experimental validation but appears reasonable based on structure-activity relationships for related aminopyridine compounds [17] [21]. Future experimental determination of this value will provide important validation of the computational methodology employed.

Quantum chemical calculations also predict favorable molecular conformations and intermolecular interaction energies that support the proposed crystal packing models [33] [34]. These computational insights complement experimental observations and provide a molecular-level understanding of the compound's physicochemical behavior.